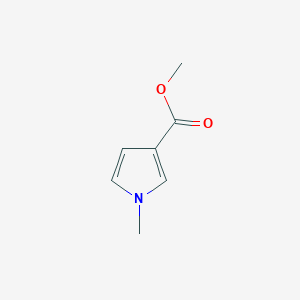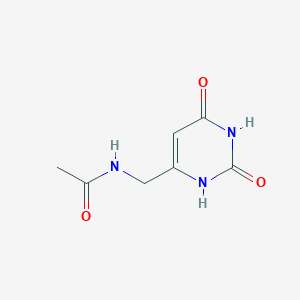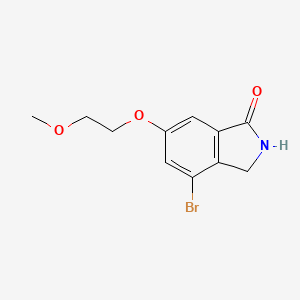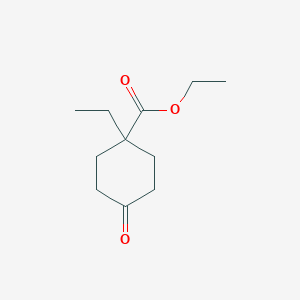
1-甲基-1H-吡咯-3-甲酸甲酯
描述
Methyl 1-methyl-1H-pyrrole-3-carboxylate (MPC) is a carboxylic acid derivative of pyrrole, which is an important heterocyclic compound found in many natural products and synthetic compounds. MPC is a colorless, tasteless and odorless solid that is insoluble in water and soluble in ethanol, methanol, and ether. It is used in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. MPC is also used as a reagent in the synthesis of various other compounds, such as pyrrolidine, piperidine, and piperazine derivatives.
科学研究应用
Pharmaceutical Drug Synthesis
Methyl 1-methyl-1H-pyrrole-3-carboxylate: is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its pyrrole core is a common motif in drugs exhibiting a wide range of biological activities, including antipsychotic, β-adrenergic antagonist, and anticancer properties . The compound’s ability to undergo diverse chemical reactions makes it an essential building block for medicinal chemists.
Antifungal Agent Development
The pyrrole derivative has been utilized in the synthesis of antifungal agents. Specifically, modifications of the pyrrole ring have led to the creation of compounds with significant antifungal properties, which are crucial in the development of new treatments for fungal infections .
Antibacterial Research
Research into antibacterial agents has also benefited from the use of Methyl 1-methyl-1H-pyrrole-3-carboxylate . The pyrrole structure is known to inhibit bacterial growth, and its derivatives are being explored for their potential as new antibacterial drugs .
Antimalarial Activity
Compounds derived from Methyl 1-methyl-1H-pyrrole-3-carboxylate have shown promise in antimalarial research. The pyrrole ring system’s versatility allows for the synthesis of molecules that can interfere with the life cycle of malaria-causing parasites .
Anticancer Research
The pyrrole ring is a component of several anticancer drugs. Derivatives of Methyl 1-methyl-1H-pyrrole-3-carboxylate are being studied for their potential to treat various forms of cancer, including leukemia and lymphoma, by interfering with cell proliferation and survival .
Anti-inflammatory Applications
The anti-inflammatory properties of pyrrole derivatives make Methyl 1-methyl-1H-pyrrole-3-carboxylate a candidate for the development of new anti-inflammatory medications. Its ability to modulate inflammatory pathways is of significant interest in pharmaceutical research .
Material Science
Beyond its biological applications, Methyl 1-methyl-1H-pyrrole-3-carboxylate is also used in material science. Its chemical structure can be incorporated into polymers and other materials to impart specific properties, such as conductivity or fluorescence .
Chemical Biology and Bioconjugation
In chemical biology, Methyl 1-methyl-1H-pyrrole-3-carboxylate serves as a versatile linker for bioconjugation strategies. It is used to attach biomolecules to various substrates, facilitating the study of biological processes and the development of diagnostic tools .
属性
IUPAC Name |
methyl 1-methylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-3-6(5-8)7(9)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIFRBWRVMAKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627970 | |
| Record name | Methyl 1-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
40611-74-3 | |
| Record name | Methyl 1-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1603911.png)
![1-Methyl-5-[(methylamino)methyl]indoline](/img/structure/B1603912.png)
![4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1603913.png)
![4-[4-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1603914.png)
![N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1603915.png)





![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)


![2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B1603932.png)